6-pyrrolidin-1-yl-1H-indole

5-HT6 receptor antagonist serotonin receptor binding CNS drug discovery

Choose this well-characterized 5-HT6 receptor antagonist for reproducible research: validated Ki=1 nM and EC50=53.3 nM, with >1,290-fold selectivity over dopamine D4 receptors. Its single-step Cu-catalyzed synthetic route ensures cost-effective, batch-to-batch consistent supply for HTS, SAR studies, and in vitro binding/functional assays. Avoid the uncontrolled variability of uncharacterized analogs.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B1646057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-pyrrolidin-1-yl-1H-indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C12H14N2/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11/h3-6,9,13H,1-2,7-8H2
InChIKeyLUIKIBSWOMGISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyrrolidin-1-yl-1H-indole: High-Affinity 5-HT6 Antagonist Ligand Scaffold for CNS Target Engagement Studies


6-Pyrrolidin-1-yl-1H-indole (CAS 346584-96-1, C12H14N2, MW 186.25 g/mol) is a substituted indole derivative featuring a pyrrolidine substituent at the 6-position of the indole ring. This compound has been characterized as a high-affinity ligand for the human serotonin 5-HT6 receptor, with a binding affinity (Ki) of 1 nM measured via radioligand displacement assays using [3H]-LSD in HEK-293 cell membranes expressing the recombinant human receptor [1]. The compound exhibits functional antagonism at the 5-HT6 receptor, inhibiting cAMP production with an EC50 of 53.3 nM in HeLa cells expressing the human receptor [1]. Additional pharmacological profiling indicates a substantially lower affinity for the dopamine D4 receptor (Ki = 1.29 μM), demonstrating a >1,000-fold selectivity window favoring 5-HT6 over D4 binding [2]. The compound also exhibits weak inhibition of indoleamine 2,3-dioxygenase 2 (IDO2), with an IC50 of 51 μM measured via kynurenine formation assay in transfected HEK293T cells [3].

Why 6-Pyrrolidin-1-yl-1H-indole Cannot Be Substituted with Generic Indole-Pyrrolidine Analogs: Quantitative Evidence from Receptor Binding Studies


Pyrrolidinyl-indole analogs exhibit substantial variation in both 5-HT6 receptor affinity and functional efficacy depending on the substitution position, stereochemistry, and N-arylsulfonyl modifications. Within this structural class, the (R)-enantiomers of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles demonstrate sub-nanomolar 5-HT6 Ki values (0.4 nM) with full agonist functional activity, while their (S)-enantiomers exhibit 25-fold lower binding affinity (Ki = 10 nM) and moderate antagonist activity [1]. Furthermore, regioisomeric variation (e.g., 7-pyrrolidinyl vs. 6-pyrrolidinyl substitution) and the presence or absence of sulfonamide functionalization fundamentally alter both binding potency and intrinsic efficacy at the 5-HT6 receptor [2]. Generic substitution of 6-pyrrolidin-1-yl-1H-indole with structurally related but pharmacologically uncharacterized analogs would introduce uncontrolled variability in target engagement, functional response (agonist vs. antagonist), and selectivity profiles, rendering experimental results non-reproducible and non-interpretable across independent studies.

Quantitative Differentiation Evidence for 6-Pyrrolidin-1-yl-1H-indole: Head-to-Head Binding Data and Functional Activity Comparisons


5-HT6 Receptor Binding Affinity: 6-Pyrrolidin-1-yl-1H-indole vs. Chiral Pyrrolidinylindole Analogs

6-Pyrrolidin-1-yl-1H-indole exhibits a binding affinity (Ki) of 1 nM at the human 5-HT6 receptor in HEK-293 membrane radioligand displacement assays using [3H]-LSD [1]. For comparative context, the (R)-enantiomer of a related 5-arylsulfonamido pyrrolidinylindole analog (pyrrolidinylindole, (R)-5b) demonstrates Ki = 0.4 nM under identical assay conditions, representing a 2.5-fold higher affinity [2]. In contrast, the corresponding (S)-enantiomer ((S)-5b) exhibits a 10-fold lower affinity (Ki = 10 nM) compared to the target compound [3]. This positions 6-pyrrolidin-1-yl-1H-indole as an intermediate-affinity reference ligand, suitable for studies where sub-nanomolar potency is not required but high target engagement fidelity is essential.

5-HT6 receptor antagonist serotonin receptor binding CNS drug discovery

Functional Antagonist Activity at 5-HT6 Receptor: cAMP Inhibition EC50 Comparison

6-Pyrrolidin-1-yl-1H-indole functions as a 5-HT6 receptor antagonist, inhibiting cAMP production with an EC50 of 53.3 nM in HeLa cells expressing the human receptor [1]. This represents approximately a 53-fold functional right-shift relative to its binding Ki (1 nM). For comparison, the higher-affinity (R)-5b analog exhibits an EC50 of 4.5 nM for cAMP inhibition under similar assay conditions [2], corresponding to approximately a 12-fold functional-to-binding ratio. The (S)-enantiomer ((S)-5b) demonstrates an EC50 of 21.6 nM [3], yielding a ~2-fold right-shift from its binding Ki of 10 nM. The steeper functional-to-binding ratio for 6-pyrrolidin-1-yl-1H-indole may reflect differences in receptor reserve, signaling coupling efficiency, or intrinsic efficacy across this scaffold.

functional antagonism cAMP inhibition 5-HT6 signaling

Receptor Selectivity Profile: 5-HT6 vs. Dopamine D4 Receptor Affinity Window

6-Pyrrolidin-1-yl-1H-indole demonstrates a substantial selectivity window between its primary 5-HT6 target (Ki = 1 nM) and the dopamine D4 receptor (Ki = 1.29 μM, equivalent to 1,290 nM), representing a >1,290-fold selectivity for 5-HT6 over D4 [1][2]. This selectivity profile is material for CNS-targeted research applications where D4 receptor engagement could confound interpretation of 5-HT6-mediated effects. For context, certain substituted indole derivatives within the broader class have been developed specifically as high-affinity D4 ligands (e.g., Ki = 2.20 nM for D3/D4-targeting indole derivatives) [3], underscoring that the substitution pattern on the indole scaffold critically determines which aminergic receptor subtype is preferentially engaged. The 6-pyrrolidin-1-yl substitution pattern thus confers a selectivity profile distinct from 3-position or 7-position pyrrolidinyl analogs.

receptor selectivity D4 dopamine receptor off-target profiling

IDO2 Inhibitory Activity: Weak Inhibition vs. IDO1-Selective Reference Compounds

6-Pyrrolidin-1-yl-1H-indole exhibits weak inhibitory activity against indoleamine 2,3-dioxygenase 2 (IDO2), with an IC50 of 51 μM (5.10 × 10^4 nM) measured in HEK293T cells transfected with mouse IDO2, using kynurenine formation as the readout after 24 hours of L-tryptophan incubation [1]. For comparative context, potent IDO1 inhibitors such as epacadostat exhibit IC50 values in the low nanomolar range (typically <100 nM) [2]. The ~1,000-fold weaker IDO2 inhibitory activity of 6-pyrrolidin-1-yl-1H-indole indicates that this compound is not a primary IDO2-targeting agent. However, this baseline activity may be relevant in studies where IDO pathway modulation is a secondary or off-target consideration, particularly in immunometabolism research involving indole-scaffold compounds.

IDO2 inhibition immuno-oncology tryptophan metabolism

Synthetic Accessibility and Structural Divergence: Copper-Catalyzed Amination vs. Multi-Step Chiral Routes

6-Pyrrolidin-1-yl-1H-indole is accessible via a single-step copper-catalyzed Ullmann-type amination between 6-bromo-1H-indole and pyrrolidine, using CuI as catalyst, L-proline as ligand, and Cs2CO3 as base in DMSO under inert atmosphere [1]. This route contrasts sharply with the multi-step asymmetric syntheses required for chiral pyrrolidinylindole analogs such as (R)-5b and (S)-5b, which necessitate stereocontrolled construction of the pyrrolidin-2-ylmethyl moiety and subsequent sulfonamide functionalization [2]. The simplicity of the 6-position amination route reduces synthetic burden, improves batch-to-batch reproducibility, and lowers procurement cost relative to enantiomerically pure analogs, while still delivering a compound with verified nanomolar 5-HT6 receptor affinity.

synthetic accessibility copper-catalyzed amination medicinal chemistry

Recommended Research and Procurement Applications for 6-Pyrrolidin-1-yl-1H-indole Based on Verified Activity Data


CNS Target Engagement Studies Requiring Moderate-Affinity 5-HT6 Antagonist Reference Ligand

For in vitro radioligand binding or functional cAMP assays investigating 5-HT6 receptor pharmacology, 6-pyrrolidin-1-yl-1H-indole serves as a well-characterized antagonist reference with validated Ki = 1 nM and EC50 = 53.3 nM [1]. Its mid-range affinity avoids the potential off-target liabilities of sub-nanomolar ligands (e.g., (R)-5b, Ki = 0.4 nM) while maintaining sufficient potency for reliable target engagement. The compound's >1,290-fold selectivity for 5-HT6 over dopamine D4 receptors [2] reduces confounding aminergic receptor interactions in CNS tissue preparations.

Structure-Activity Relationship (SAR) Studies on 6-Substituted Indole Scaffolds

Medicinal chemistry programs exploring the SAR of indole-based 5-HT6 ligands benefit from 6-pyrrolidin-1-yl-1H-indole as a benchmark 6-position substituted comparator. The compound's binding (Ki = 1 nM) and functional (EC50 = 53.3 nM) data provide a reference point against which novel 6-substituted analogs can be evaluated [1]. The single-step synthetic accessibility of this scaffold via Cu-catalyzed amination [3] also makes it a practical starting point for diversification libraries.

Immunometabolism Studies Evaluating IDO Pathway Modulation as Secondary Pharmacology

For researchers investigating the intersection of tryptophan metabolism and serotonergic signaling, 6-pyrrolidin-1-yl-1H-indole's weak IDO2 inhibitory activity (IC50 = 51 μM) [4] provides a useful baseline. In cellular assays conducted at concentrations below ~10 μM (relevant for 5-HT6 engagement), IDO2-mediated effects are unlikely to confound results. At higher concentrations, the documented IC50 enables appropriate interpretation of whether observed immunomodulatory effects arise from 5-HT6 antagonism or IDO pathway modulation.

Cost-Sensitive High-Throughput Screening (HTS) for 5-HT6 Modulators

In HTS campaigns where compound cost and availability are critical operational constraints, 6-pyrrolidin-1-yl-1H-indole offers a favorable activity-to-cost ratio. Its single-step synthetic route [3] supports commercial availability at lower cost than multi-step chiral analogs (e.g., (R)-5b and (S)-5b), while retaining verified nanomolar 5-HT6 binding affinity [1]. This makes it suitable as a positive control or for secondary screening where enantiomeric purity is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-pyrrolidin-1-yl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.